molecular formula C11H9BrFNS B13277623 3-Bromo-4-fluoro-N-(thiophen-3-ylmethyl)aniline

3-Bromo-4-fluoro-N-(thiophen-3-ylmethyl)aniline

Cat. No.: B13277623
M. Wt: 286.17 g/mol
InChI Key: FBYDCVFBSFWDIL-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-N-(thiophen-3-ylmethyl)aniline is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of bromine and fluorine atoms on the benzene ring, along with a thiophen-3-ylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-N-(thiophen-3-ylmethyl)aniline typically involves the following steps:

  • Halogenation: : The introduction of bromine and fluorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe), while fluorination can be achieved using fluorine gas (F2) or a fluorinating agent like Selectfluor.

  • Amination: : The introduction of the thiophen-3-ylmethyl group can be accomplished through nucleophilic substitution reactions. This involves reacting a suitable thiophen-3-ylmethyl halide with aniline in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can help achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or other reduced products.

  • Substitution: : The halogen atoms (bromine and fluorine) on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Quinones, oxidized derivatives

    Reduction: Amines, reduced products

    Substitution: Functionalized aromatic compounds

Scientific Research Applications

3-Bromo-4-fluoro-N-(thiophen-3-ylmethyl)aniline has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators, for studying biological pathways and mechanisms.

  • Industry: : Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluoro-N-(thiophen-2-ylmethyl)aniline
  • 4-Bromo-3-(trifluoromethyl)aniline
  • 3-Bromo-4-fluorobenzotrifluoride

Uniqueness

3-Bromo-4-fluoro-N-(thiophen-3-ylmethyl)aniline is unique due to the specific arrangement of bromine, fluorine, and thiophen-3-ylmethyl groups on the aniline structure. This unique combination of functional groups imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H9BrFNS

Molecular Weight

286.17 g/mol

IUPAC Name

3-bromo-4-fluoro-N-(thiophen-3-ylmethyl)aniline

InChI

InChI=1S/C11H9BrFNS/c12-10-5-9(1-2-11(10)13)14-6-8-3-4-15-7-8/h1-5,7,14H,6H2

InChI Key

FBYDCVFBSFWDIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCC2=CSC=C2)Br)F

Origin of Product

United States

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